molecular formula C21H23N5O4S B6584497 methyl 2-{2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate CAS No. 1251622-20-4

methyl 2-{2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate

Cat. No.: B6584497
CAS No.: 1251622-20-4
M. Wt: 441.5 g/mol
InChI Key: GGKITEPASJYPND-UHFFFAOYSA-N
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Description

Methyl 2-{2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a complex organic compound with a multifaceted structure. This compound integrates various functional groups, including a cyclohexylsulfanyl group, a triazolopyrazinone core, and an acetamido benzoate moiety. It exemplifies the synthesis and manipulation of chemical entities that are of high interest in advanced organic chemistry and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic preparation of methyl 2-{2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate often involves multi-step organic synthesis. Common starting materials include triazolopyrazinone derivatives and acetamido benzoate precursors. Key steps in the synthesis process typically involve:

  • Cyclization reactions to form the triazolopyrazinone core.

  • Sulfide introduction via nucleophilic substitution to incorporate the cyclohexylsulfanyl group.

  • Esterification and amidation reactions to finalize the acetamido benzoate structure.

Industrial Production Methods

For large-scale production, optimization of reaction conditions such as temperature, solvent choice, and reagent concentrations is essential. Industrial methods might utilize continuous flow reactors to enhance reaction efficiency and yield while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate undergoes various chemical reactions:

  • Oxidation: Can lead to the formation of sulfoxides or sulfones.

  • Reduction: Typically reduces ketones to alcohols.

  • Substitution: Both electrophilic and nucleophilic substitutions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Some common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The choice of solvent, temperature, and reaction time plays a crucial role in determining the yield and specificity of these reactions.

Major Products Formed

  • Oxidation: produces sulfoxides and sulfones.

  • Reduction: yields alcohol derivatives.

  • Substitution: results in halogenated or other substituted aromatic compounds.

Scientific Research Applications

Methyl 2-{2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate has several research applications:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Explored for its potential as a biochemical probe.

  • Medicine: Investigated for its pharmacological properties, possibly as a drug candidate for treating specific diseases.

  • Industry: Applied in the development of specialized materials and chemical processes.

Mechanism of Action

The compound's mechanism of action is closely related to its structure. The triazolopyrazinone core can interact with specific enzymes or receptors, while the sulfanyl group may affect the compound’s binding affinity and reactivity. Its molecular targets are typically proteins involved in metabolic or signaling pathways, where it can either inhibit or activate their functions.

Comparison with Similar Compounds

Compared to other triazolopyrazinone derivatives, methyl 2-{2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds might include:

  • Triazolopyrazinone-based pharmaceuticals: with different substituents.

  • Sulfanyl derivatives: that lack the triazolopyrazinone core.

  • Acetamido benzoates: with alternative heterocyclic systems.

This comparison highlights the uniqueness of this compound in terms of both its synthetic complexity and its multifaceted applications.

Properties

IUPAC Name

methyl 2-[[2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-30-20(28)15-9-5-6-10-16(15)23-17(27)13-26-21(29)25-12-11-22-19(18(25)24-26)31-14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKITEPASJYPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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